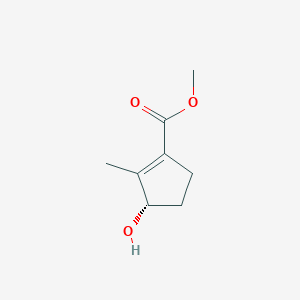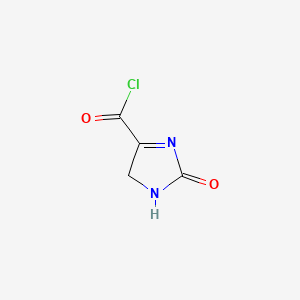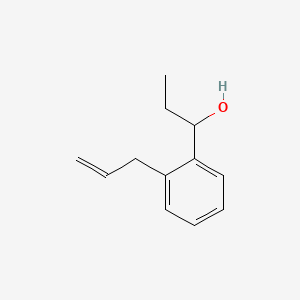
1-(2-Allylphenyl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Allylphenyl)propan-1-ol is an organic compound that belongs to the class of alcohols It is characterized by the presence of an allyl group attached to a phenyl ring, which is further connected to a propanol chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Allylphenyl)propan-1-ol can be achieved through several methods. One common approach involves the allylation of 2-phenylpropan-1-ol using allyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like toluene.
Industrial Production Methods: Industrial production of this compound may involve catalytic processes that ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate the allylation reaction. The process may also include purification steps like distillation and recrystallization to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Allylphenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The allyl group can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) bromide (FeBr3).
Major Products Formed:
Oxidation: Formation of 2-allylbenzaldehyde or 2-allylbenzoic acid.
Reduction: Formation of 1-(2-allylphenyl)propane.
Substitution: Formation of 1-(2-bromoallylphenyl)propan-1-ol.
Applications De Recherche Scientifique
1-(2-Allylphenyl)propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a precursor in the manufacture of polymers and resins.
Mécanisme D'action
The mechanism of action of 1-(2-Allylphenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The allyl group can participate in various chemical reactions, including electrophilic addition and radical polymerization. The phenyl ring provides stability and enhances the compound’s reactivity. The primary alcohol group can form hydrogen bonds, influencing the compound’s solubility and interaction with biological molecules.
Comparaison Avec Des Composés Similaires
1-Phenylpropan-1-ol: Lacks the allyl group, resulting in different reactivity and applications.
2-Allylphenol: Contains an allyl group attached directly to the phenyl ring, differing in the position of the hydroxyl group.
1-(2-Allylphenyl)ethanol: Similar structure but with a shorter carbon chain.
Uniqueness: 1-(2-Allylphenyl)propan-1-ol is unique due to the presence of both an allyl group and a primary alcohol group, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Propriétés
Formule moléculaire |
C12H16O |
|---|---|
Poids moléculaire |
176.25 g/mol |
Nom IUPAC |
1-(2-prop-2-enylphenyl)propan-1-ol |
InChI |
InChI=1S/C12H16O/c1-3-7-10-8-5-6-9-11(10)12(13)4-2/h3,5-6,8-9,12-13H,1,4,7H2,2H3 |
Clé InChI |
MWNCBUKHDYNYPK-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1=CC=CC=C1CC=C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Phosphonic acid, [2-(acetylamino)ethyl]-, bis(trimethylsilyl) ester](/img/structure/B13816620.png)


![oxolan-2-yl (1S,4S)-bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B13816650.png)
![3-Azabicyclo[3.1.0]hexane-2,4-dione,1-methyl-(9CI)](/img/structure/B13816651.png)
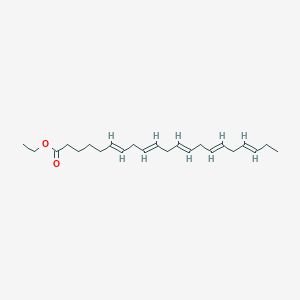
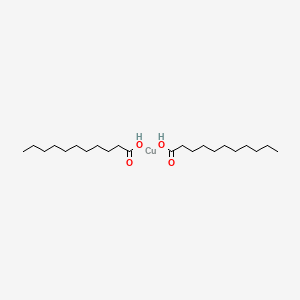
![2,3-dimethyl-5,6,7,7a-tetrahydro-4aH-cyclopenta[b]pyrazine](/img/structure/B13816676.png)
![(1R,5R,6R,7R)-3-azatricyclo[3.3.1.03,7]nonan-6-amine](/img/structure/B13816681.png)

